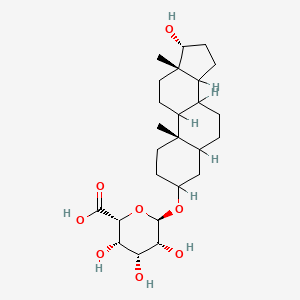
Adiol 3-G
Vue d'ensemble
Description
Adiol 3-G, also known as 3α-Androstanediol glucuronide, is a major metabolite of dihydrotestosterone (DHT) . It is one of the two different compounds represented by Adiol G, the other being Adiol 17-G . The glucuronide in Adiol G can be conjugated at the 3-carbon position to form this compound .
Synthesis Analysis
Adiol G, including this compound, is formed from unconjugated precursors by the enzyme glucuronyl transferase . The activity of this enzyme in human liver, abdominal and scalp skin, and prostate has been measured to determine the likely source of Adiol G formation in humans .Molecular Structure Analysis
Adiol G represents two different compounds, since the glucuronide can be conjugated at the 3-carbon position (this compound) or at the 17-carbon position (Adiol 17-G) .Chemical Reactions Analysis
The formation of Adiol G, including this compound, involves the action of the enzyme glucuronyl transferase on unconjugated precursors . Further details about the specific chemical reactions involved in the formation of this compound are not available in the retrieved sources.Applications De Recherche Scientifique
Androgen Metabolism and Skin Conditions
Adiol 3-G, known scientifically as 3α-Androstanediol Glucuronide, is a metabolite of dihydrotestosterone (DHT) and reflects peripheral tissue androgen metabolism. Studies have found correlations between serum this compound levels and certain skin conditions such as acne and chest hair density in men. Elevated concentrations of this compound have been associated with hyperandrogenic states, supporting the hypothesis that serum levels of this compound reflect the extent of androgen action in peripheral tissues (Lookingbill et al., 1988).
Role in Androgen Receptor Activation
This compound has been investigated in the context of androgen receptor (AR) activation and prostate cancer. Research suggests that certain androgens, including this compound, can activate AR target genes and may play a role in the progression of prostate cancer. This highlights the potential of this compound as a subject of study in the development of new therapeutic approaches for androgen-dependent diseases (Miyamoto et al., 1998).
Estrogenic Effects and Breast Cancer
This compound and related compounds have shown estrogenic effects, particularly in breast cancer cells. Research has demonstrated that this compound can induce the synthesis of estrogen-dependent proteins in breast cancer cells, suggesting a potential role in the progression and treatment of breast cancer (Adams et al., 1981).
Anti-Inflammatory and Immune Modulating Effects
Some studies have explored the anti-inflammatory and immune-modulating effects of this compound. For instance, its administration after trauma-hemorrhage has been shown to improve hepatic functions, suggesting its potential in medical interventions following severe physical stress (Shimizu et al., 2005).
Impact on Microglial Polarization and Neuroprotection
This compound has been investigated for its role in microglial polarization and neuroprotection. Studies indicate that it may reduce demyelination-induced axonal damage and shift microglial polarization towards a reparative mode, which is significant in the context of neurological diseases and injuries (Kalakh & Mouihate, 2017).
Mécanisme D'action
Propriétés
IUPAC Name |
(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-6-[[(10S,13S,17R)-17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12?,13?,14?,15?,16?,17-,18-,19+,20-,21-,23-,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNWSIBKBBWJJW-ZQMNIGHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@H]2O)CCC4[C@@]3(CCC(C4)O[C@H]5[C@@H]([C@@H]([C@@H]([C@@H](O5)C(=O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984129 | |
| Record name | 17-Hydroxyandrostan-3-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65535-18-4 | |
| Record name | 17-Hydroxyandrostane-3-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065535184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-Hydroxyandrostan-3-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



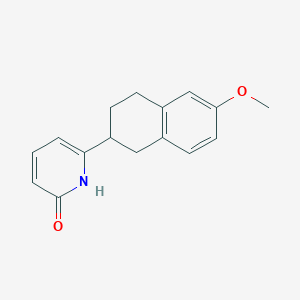
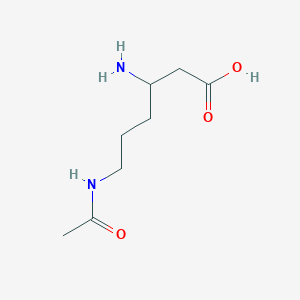
![(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B1196970.png)
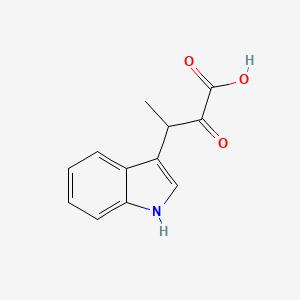
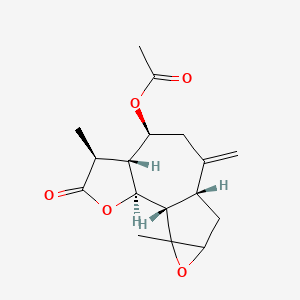


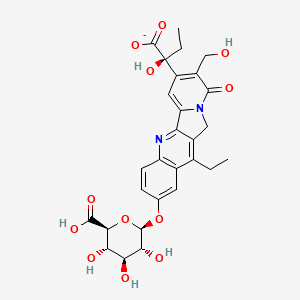
![5,7-Difluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1196983.png)
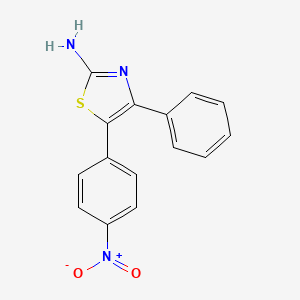
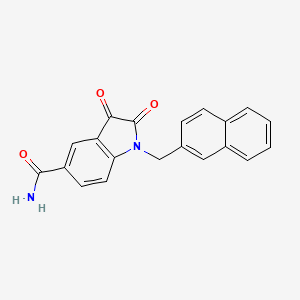

![1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-ethylpiperazine](/img/structure/B1196988.png)
![2-[[4-Amino-2-(ethylamino)-5-thiazolyl]-phenylmethylidene]propanedinitrile](/img/structure/B1196989.png)